Product packaging for Ulixacaltamide hydrochloride(Cat. No.:CAS No. 1797986-84-5)

Ulixacaltamide hydrochloride

Cat. No.: B12321573
CAS No.: 1797986-84-5
M. Wt: 420.3 g/mol
InChI Key: JRMXLKZWGMAABP-UHFFFAOYSA-N
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Description

Overview of its Academic Significance in Central Nervous System Research

The academic significance of ulixacaltamide hydrochloride lies in its highly selective mechanism of action, which offers a targeted approach to studying and potentially treating CNS disorders. praxismedicines.com It functions as a selective antagonist of T-type calcium channels, which are crucial in regulating various physiological processes and have been implicated in conditions like epilepsy and pain. springer.compatsnap.commedchemexpress.com The development of a highly selective inhibitor is important for research as it allows for the precise study of the role of these specific channels, potentially avoiding the broader, off-target effects that can occur with less selective calcium channel modulators. neurologylive.com

Ulixacaltamide represents a strategic shift towards precision medicine in neurology, moving away from broad-acting treatments to more tailored therapies that target specific molecular drivers of a disease. patsnap.com Its investigation in conditions like essential tremor provides researchers with a valuable chemical tool to explore the pathophysiology of movement disorders where abnormal neuronal excitability is a key feature. patsnap.com The compound is the most advanced program within Praxis' Cerebrum™ small molecule platform, highlighting its central role in the company's research and development efforts targeting CNS disorders. praxismedicines.compraxismedicines.com

Foundational Research Leading to its Development as a Selective Modulator

The development of ulixacaltamide was driven by foundational research that identified the overactivity of T-type calcium channels as a key factor in the abnormal neuronal firing patterns associated with certain neurological disorders. neurologylive.com These channels, particularly the Cav3.1 and Cav3.2 subtypes, are implicated in the generation of abnormal neuronal burst firing within a specific brain network known as the Cerebello-Thalamo-Cortical (CTC) circuit. medcitynews.com This aberrant activity in the CTC circuit is directly correlated with the tremor activity seen in essential tremor. praxismedicines.compraxismedicines.comfirstwordpharma.com

Role as a Research Tool in Understanding Neuronal Circuit Dysregulation

This compound serves as a critical research tool for elucidating the mechanisms of neuronal circuit dysregulation, particularly within the CTC pathway. medcitynews.com By administering this selective T-type calcium channel blocker, scientists can directly probe the contribution of this specific ion channel to the pathophysiology of movement disorders. neurologylive.com The compound allows researchers to study how modulating neuronal excitability in the CTC circuit affects tremor and other motor symptoms, providing a deeper understanding of the circuit's role in both health and disease. neurologylive.com

Clinical studies with ulixacaltamide provide valuable data on the real-world impact of targeting T-type calcium channels in humans. praxismedicines.com For instance, the Phase 2b Essential1 study was designed to evaluate its efficacy and provided insights that are guiding the design of Phase 3 trials. neurologylive.com The findings from these trials help to confirm or refine the hypotheses generated from preclinical and animal model research. medchemexpress.com Even when trial endpoints are not met, the results contribute to the scientific understanding of the complexities of the disease and the specific neural pathway being targeted. praxismedicines.commedcitynews.com This iterative process of preclinical and clinical investigation, using tools like ulixacaltamide, is fundamental to advancing the field of neuropharmacology and developing future therapies for challenging neurological conditions. patsnap.com

Research Findings

Mechanism of Action

Ulixacaltamide's mechanism is centered on its function as a selective antagonist for T-type calcium channels.

TargetActionEffectIC₅₀
T-type calcium channelsAntagonist / BlockerInhibits abnormal neuronal burst firing0.60 μM (for human Cav3.2)
Cav3.1 and Cav3.2 subtypesInhibitorReduces pathological hyperactivity in the CTC circuit50–110 nM
Data sourced from multiple research findings. medchemexpress.com

Select Clinical Trial Results (Essential1 Study)

The Essential1 study was a Phase 2 trial evaluating ulixacaltamide in adults with essential tremor. The table below summarizes key efficacy endpoints at day 56.

EndpointMeasurementUlixacaltamide ResultPlacebo Resultp-value
mADL ScoreChange from Baseline-3.01 points-1.44 points0.126
TETRAS-ADL ScoreChange from Baseline-3.60 points-1.07 points0.026
CGI-SPercentage of Patients Improved42%26%<0.05
PGI-CPercentage of Patients Improved47%30%<0.05
The modified Activities of Daily Living (mADL) was the primary endpoint. TETRAS-ADL (Tremor Rating Scale-Activities of Daily Living), CGI-S (Clinical Global Impression-Severity), and PGI-C (Patient Global Impression-Change) were secondary endpoints. praxismedicines.compraxismedicines.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28Cl2FN3O2 B12321573 Ulixacaltamide hydrochloride CAS No. 1797986-84-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1797986-84-5

Molecular Formula

C19H28Cl2FN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide;hydrochloride

InChI

InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H

InChI Key

JRMXLKZWGMAABP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl

Origin of Product

United States

Molecular and Structural Investigations

Structural Design Principles and Key Pharmacophoric Elements

The development of Ulixacaltamide (also referred to as PRAX-944 or Z944) was the result of a rational drug design strategy. researchgate.netnih.gov This approach originated from the pharmacophore of a previously identified N-type calcium channel blocker. researchgate.netnih.gov Through a process of lead optimization, a series of 1,4-substituted piperidine (B6355638) amides were synthesized and evaluated for their potency and selectivity as T-type calcium channel antagonists. nih.gov

The key pharmacophoric elements of Ulixacaltamide and related T-type calcium channel blockers generally include:

Aromatic Region: The 3-chloro-5-fluorobenzamide (B1350729) moiety provides a crucial interaction with the receptor, likely through hydrophobic and electronic interactions. The specific halogen substitution pattern on the phenyl ring is critical for potency and selectivity.

Hydrogen Bond Acceptor/Donor: The amide carbonyl group and the N-H of the benzamide (B126) and the tertiary amide act as hydrogen bond acceptors and donors, respectively, which are important for binding to the target protein.

Piperidine Scaffold: This central heterocyclic ring serves as a scaffold, orienting the other functional groups in the correct spatial arrangement for optimal interaction with the T-type calcium channel. The basicity of the piperidine nitrogen can be modulated to improve pharmacokinetic properties. nih.gov

Hydrophobic Group: The tert-butyl group provides a bulky, hydrophobic element that can contribute to binding affinity through van der Waals interactions within a hydrophobic pocket of the receptor.

Retrosynthetic Analysis and Strategic Disconnections for Synthesis

A retrosynthetic analysis of Ulixacaltamide hydrochloride reveals a convergent synthetic strategy. The primary disconnection can be made at the amide bond linking the substituted benzoyl group to the piperidine-containing fragment. This suggests a synthetic route involving the coupling of a substituted benzoic acid or its activated derivative with a functionalized piperidine amine.

A second key disconnection can be made at the bond between the piperidine nitrogen and the acetamide (B32628) side chain. This leads to two key building blocks: a 4-(aminomethyl)piperidine (B1205859) derivative and an activated acetic acid derivative bearing the tert-butylamide.

Therefore, a plausible retrosynthetic pathway is as follows:

Ulixacaltamide <=> 3-chloro-5-fluorobenzoic acid + 1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methanamine

(1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methanamine <=> tert-butyl 4-(aminomethyl)piperidine-1-carboxylate + 2-chloro-N-(tert-butyl)acetamide

Synthetic Methodologies for this compound

The synthesis of Ulixacaltamide has been described in the scientific literature, notably by Tringham et al. in 2012. researchgate.netpatsnap.com The general approach involves the coupling of key intermediates, as suggested by the retrosynthetic analysis.

Eco-friendly Synthetic Approaches (e.g., microwave and ultrasound irradiation)

While the specific synthesis of Ulixacaltamide has not been explicitly reported using eco-friendly techniques, the broader field of medicinal chemistry is increasingly adopting greener methodologies. For the synthesis of related compounds, such as 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives that also act as T-type calcium channel blockers, efficient and environmentally friendly techniques like microwave and ultrasound irradiation have been successfully employed to optimize the synthesis. These methods can lead to shorter reaction times, higher yields, and reduced solvent usage. The amide bond formation, a key step in the synthesis of Ulixacaltamide, is an area where green chemistry approaches, such as biocatalysis, are being explored to create more sustainable pharmaceutical manufacturing processes.

Fragment-Based Synthetic Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. While it is not publicly documented whether FBDD was the primary approach for the discovery of Ulixacaltamide, the rational design strategy evolving from a known pharmacophore shares conceptual similarities. researchgate.netnih.gov FBDD is increasingly being applied to ion channel targets, and the modular nature of Ulixacaltamide's structure, with its distinct aromatic, piperidine, and amide fragments, is amenable to a fragment-based synthetic and optimization approach.

Chemical Transformations Relevant to its Synthesis (e.g., oxidation, reduction, substitution)

The synthesis of this compound involves several key chemical transformations:

Amide Bond Formation: This is a central reaction in the synthesis, likely achieved using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) or diisopropylethylamine. This reaction connects the 3-chloro-5-fluorobenzoic acid with the piperidine amine intermediate.

N-Alkylation: The attachment of the 2-(tert-butylamino)-2-oxoethyl group to the piperidine nitrogen is a crucial step. This is typically achieved through nucleophilic substitution, where the piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon, such as in 2-chloro-N-(tert-butyl)acetamide.

Protection and Deprotection: The synthesis may involve the use of protecting groups, for example, a Boc (tert-butoxycarbonyl) group on the piperidine nitrogen, to prevent unwanted side reactions. The removal of such a group, typically under acidic conditions, is a necessary deprotection step.

Salt Formation: The final step in the synthesis is the formation of the hydrochloride salt, which is often done to improve the compound's solubility and stability. This is achieved by treating the free base of Ulixacaltamide with hydrochloric acid.

Structural Analysis of Analogues and Related Compounds

The optimization of the initial lead compounds that led to Ulixacaltamide involved systematic modifications to its structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related 1,4-substituted piperidine T-type calcium channel blockers have revealed several key insights:

Piperidine Substitution: Modifications to the piperidine ring, such as the introduction of fluorine atoms, have been shown to significantly improve the selectivity profile by reducing off-target effects, for instance, at the hERG potassium channel. nih.gov Specifically, an axial fluorine at the 3-position of the piperidine ring was found to be beneficial. nih.gov

Aromatic Ring Substitution: The nature and position of substituents on the benzamide phenyl ring are critical for potency. Halogen atoms, such as chlorine and fluorine, are common in potent T-type calcium channel blockers.

Amide Modifications: Changes to the amide linker and the terminal hydrophobic group can influence both potency and metabolic stability.

A patent filed by the developing company mentions a family of analog compounds of Ulixacaltamide, indicating that further exploration of the chemical space around this scaffold has been undertaken to identify other potentially valuable compounds.

Below is an interactive data table summarizing the key structural features and their general impact on the activity of Ulixacaltamide and its conceptual analogues.

Structural Region Modification General Impact on Activity/Properties
Benzamide Phenyl Ring Substitution pattern (e.g., 3,5-dihalo)Crucial for potency and selectivity.
Amide Linker Conformation and rigidityInfluences binding affinity.
Piperidine Ring Substitution (e.g., fluorination)Can improve selectivity and reduce off-target effects.
Piperidine Nitrogen BasicityAffects pharmacokinetic properties like cell permeability and oral bioavailability.
Acetamide Side Chain Terminal hydrophobic group (e.g., tert-butyl)Contributes to binding affinity through hydrophobic interactions.

Mechanism of Action and Molecular Target Characterization

Identification and Characterization of Primary Molecular Targets

The primary molecular targets of ulixacaltamide have been identified as the voltage-gated T-type calcium channels. These channels are crucial in regulating neuronal firing patterns, and their dysfunction has been implicated in the pathophysiology of several neurological conditions.

Ulixacaltamide is characterized as a "pan-T-type" calcium channel blocker, indicating that it targets all three subtypes of the Cav3 family: Cav3.1, Cav3.2, and Cav3.3. Research has demonstrated its potent inhibitory activity across these isoforms. Specifically, ulixacaltamide has been shown to inhibit human Cav3.1 and Cav3.2 channels with high affinity.

Below is an interactive data table summarizing the inhibitory activity of Ulixacaltamide on T-type calcium channel subtypes.

SubtypeIC50 (nM)
Cav3.137
Cav3.273

IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity.

Molecular Basis of Calcium Channel Modulation

The molecular mechanism underlying ulixacaltamide's modulation of T-type calcium channels involves direct pore blockage. Cryo-electron microscopy (cryo-EM) studies of the human Cav3.1 channel in complex with ulixacaltamide (referred to in some studies as Z944) have provided a detailed view of this interaction. The drug molecule binds within the central cavity of the channel's pore domain.

This binding physically obstructs the passage of calcium ions, thereby preventing the generation of the low-threshold calcium currents that are characteristic of T-type channels. This direct blockage is a key element in its ability to dampen neuronal hyperexcitability.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Binding Mode Analysis)

Computational modeling and binding mode analysis, informed by the cryo-EM structures, have further elucidated the specific interactions between ulixacaltamide and the Cav3.1 channel. These studies have visualized the drug molecule nestled within the pore, highlighting the key residues involved in its binding.

The analysis of the binding mode reveals that the ulixacaltamide molecule adopts a specific orientation within the channel's central cavity. This precise positioning allows for optimal interaction with the surrounding amino acid residues, leading to a stable and high-affinity binding that is responsible for its potent channel-blocking activity. The insights gained from these computational models are invaluable for understanding the drug's mechanism of action at a molecular level and for the potential design of future T-type calcium channel modulators.

Influence on Neuronal Excitability and Abnormal Burst Firing Patterns

By blocking T-type calcium channels, ulixacaltamide directly influences neuronal excitability. These channels are known to play a critical role in generating the low-threshold calcium spikes that underlie burst firing in neurons. Abnormal burst firing is a hallmark of several neurological disorders, including essential tremor.

Ulixacaltamide has been shown to effectively reduce this aberrant neuronal activity. By inhibiting the underlying T-type calcium currents, the compound dampens the propensity of neurons to fire in these pathological bursts, leading to a normalization of firing patterns.

Functional Impact within the Cerebello-Thalamo-Cortical (CTC) Circuit

The therapeutic effects of ulixacaltamide in conditions like essential tremor are believed to be mediated through its action within the cerebello-thalamo-cortical (CTC) circuit. This neural network is critically involved in the coordination and control of movement, and its dysregulation is a central feature of essential tremor. praxismedicines.com

T-type calcium channels are highly expressed in key nodes of the CTC circuit, and their overactivity is thought to contribute to the oscillatory and tremulous activity characteristic of the disorder. By blocking these channels within the CTC circuit, ulixacaltamide is thought to reduce the abnormal neuronal synchronization and oscillations that drive the motor symptoms of essential tremor. movementdisorders.org

Preclinical Pharmacological and Neurobiological Studies

In Vitro Assays for Target Engagement and Functional Activity

Electrophysiological assessments have been crucial in characterizing the functional impact of ulixacaltamide on T-type calcium channel activity. An early key study investigated the effects of Z944 (ulixacaltamide) on thalamic neurons from the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a well-established animal model of absence seizures. These investigations revealed that ulixacaltamide effectively attenuates the burst firing of thalamic reticular nucleus neurons. researchgate.net This reduction in neuronal burst activity is a direct consequence of its blockade of T-type calcium channels, which are critical for the generation of these oscillatory firing patterns. researchgate.netnih.gov

Further studies have indicated that ulixacaltamide blocks all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) with submicromolar affinity. researchgate.net

Biochemical studies have characterized ulixacaltamide as a potent and selective, high-affinity pan-T-type calcium channel antagonist. seekingalpha.com This indicates that the compound binds strongly to all subtypes of T-type calcium channels, effectively inhibiting their function at low concentrations. seekingalpha.com The high-affinity binding of ulixacaltamide to these channels is a key feature of its molecular profile, suggesting a robust and targeted mechanism of action. seekingalpha.com While specific binding affinity values such as Kᵢ or Kₔ from dedicated radioligand binding assays are not detailed in the reviewed literature, the functional data consistently point towards a high-affinity interaction.

Currently, there is no publicly available scientific literature detailing the neuroprotective assessment of ulixacaltamide in C6 rat brain glioma cells subjected to oxidative stress.

In Vivo Efficacy in Animal Models of Neurological Conditions

The efficacy of ulixacaltamide in a model of tremor has been demonstrated in studies using the harmaline-induced tremor model in rats. Harmaline is a central nervous system stimulant that induces robust tremors, providing a valuable preclinical model for assessing anti-tremor therapies. In these studies, oral administration of ulixacaltamide resulted in a dose-dependent reduction in tremor power. nih.govpraxismedicines.com

A significant reduction in tremor was observed at doses that did not induce locomotor side effects, indicating a favorable therapeutic window in this preclinical model. nih.gov Specifically, a 50% reduction in tremor power was achieved at a 1 mg/kg dose, and a 72% reduction was observed at a 3 mg/kg dose. nih.gov

Dose of Ulixacaltamide (mg/kg, p.o.)Tremor Reduction (%)Associated Mean Plasma Concentration (ng/mL)Associated Mean Brain Concentration (ng/g)
1504368.9
372121173

Ulixacaltamide was initially investigated for its potential as an anti-seizure medication. pharmaceutical-technology.com Preclinical studies demonstrated its efficacy in the GAERS model, where it potently suppressed absence seizures by 85-90%. researchgate.netscilit.com This effect is attributed to its ability to attenuate the pathological thalamocortical oscillatory activity that underlies these seizures. researchgate.net

However, specific studies evaluating the efficacy of ulixacaltamide in the pentylenetetrazol (PTZ)-induced seizure model or in models of audiogenic seizures in mice are not available in the peer-reviewed scientific literature. While some calcium channel blockers have shown activity in the PTZ model, direct evidence for ulixacaltamide in this specific chemoconvulsant model is lacking. nih.gov

Investigation of Antinociceptive Effects in Preclinical Pain Models (e.g., thermal hyperalgesia in mice)

T-type calcium channels, particularly the CaV3.2 isoform, are recognized as significant contributors to the signaling pathways of the afferent pain system. nih.gov Their involvement in regulating neuronal excitability makes them a therapeutic target for chronic pain conditions. nih.gov Inhibition of these channels has been shown to reduce the excitability of peripheral nociceptive sensory neurons and reverse pain hypersensitivity in various male rodent pain models. ebi.ac.uk

Despite the established role of T-type calcium channels in nociception, a thorough review of published preclinical studies did not yield specific data on the investigation of Ulixacaltamide hydrochloride's antinociceptive effects in established preclinical pain models, such as thermal hyperalgesia in mice. Research on the compound has primarily focused on its therapeutic potential for essential tremor. nih.govnih.gov While other T-type calcium channel blockers have demonstrated analgesic effects in preclinical pain models, specific studies quantifying the effects of Ulixacaltamide in this context are not publicly available. ijbs.com

Neurophysiological Recordings in Animal Models to Elucidate Circuit Modulation

Neurophysiological studies of this compound have been conducted in animal models to understand its effects on brain circuitry, primarily in the context of movement disorders. These studies have utilized quantitative electroencephalography (qEEG) in rats to measure the compound's impact on brain activity and confirm its engagement with its target, the T-type calcium channels. nih.gov

The primary circuit implicated in the mechanism of action of Ulixacaltamide is the cerebello-thalamo-cortical (CTC) circuit, where abnormal neuronal burst firing is correlated with tremor activity. praxismedicines.com Ulixacaltamide, as a selective T-type calcium channel inhibitor, is designed to block this aberrant neuronal activity. praxismedicines.com

Preclinical research in rat models has demonstrated that Ulixacaltamide administration leads to a dose-dependent reduction in sigma (σ) power during non-rapid eye movement (NREM) sleep. nih.gov This reduction in NREM σ-power is considered a pharmacodynamic biomarker of T-type calcium channel blockade. nih.govnih.gov The studies showed that doses effective at reducing harmaline-induced tremor in rats also produced a significant reduction in sigma-power, indicating successful target engagement within the central nervous system. nih.gov

Specifically, at doses of 1 and 3 mg/kg, which reduced tremor by 50% and 72% respectively, Ulixacaltamide also decreased NREM sigma-power by approximately 30% to 50%. nih.gov These findings from neurophysiological recordings provide evidence of Ulixacaltamide's ability to modulate neuronal circuits by inhibiting T-type calcium channels. nih.gov

Dose (mg/kg)Mean Tremor Power Reduction (%)Approximate NREM σ-Power Reduction (%)
150%~30-50%
372%~30-50%

Structure Activity Relationship Sar and Analogue Development

Systematic Exploration of Structure-Activity Relationships for T-type Calcium Channel Blockade

The journey to identify potent and selective T-type calcium channel blockers like ulixacaltamide involved a systematic approach, beginning with high-throughput screening to identify initial lead compounds. The general structure of these piperidine-based blockers consists of a central piperidine (B6355638) core with substituents at the 1 and 4 positions.

Initial lead compounds, such as the 1,4-substituted piperidine amide 6 , demonstrated good potency but suffered from limited selectivity against other ion channels, notably the hERG potassium channel and L-type calcium channels. This lack of selectivity is a common hurdle in ion channel drug discovery and a critical aspect to address to minimize off-target effects.

The systematic exploration of SAR focused on modifying key regions of the lead compound scaffold:

The Piperidine Ring: Modifications to the piperidine ring itself were investigated to improve selectivity. A key strategy involved reducing the basicity of the piperidine nitrogen. This is often achieved by introducing electron-withdrawing groups, which can modulate the pKa of the nitrogen and its interaction with off-target channels like hERG.

The N-1 Substituent: The substituent at the N-1 position of the piperidine ring plays a crucial role in interacting with the channel. Various alkyl and substituted alkyl groups were explored to optimize potency and pharmacokinetic properties.

The C-4 Substituent: The substituent at the C-4 position of the piperidine ring is critical for anchoring the molecule within the binding pocket of the T-type calcium channel. Amide-containing side chains, as seen in ulixacaltamide, were found to be particularly effective.

Identification of Key Structural Determinants for Potency and Selectivity

Through the iterative process of synthesis and biological evaluation, several key structural features were identified as being critical for achieving high potency and selectivity for T-type calcium channels.

A significant breakthrough in improving selectivity was the introduction of polarity into the piperidine ring. Specifically, the synthesis of a 3-axial fluoropiperidine derivative, compound 30 , resulted in a molecule with a substantially improved selectivity profile. The axial orientation of the fluorine atom is thought to influence the conformation of the piperidine ring and its interactions with the binding sites of different ion channels, thereby disfavoring binding to off-target channels.

The nature of the amide group at the C-4 position was also found to be a key determinant of potency. For instance, in a series of dioxoquinazoline carboxamide derivatives, the presence of ethylpiperidine-based groups at the R2 position generally led to more potent T-type calcium channel blockade compared to hydrogen or methyl substitutions.

For ulixacaltamide, the key structural determinants can be inferred from its chemical structure: N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide.

3-chloro-5-fluorobenzamide (B1350729) Moiety: This di-substituted aromatic ring is likely a crucial element for high-affinity binding to the T-type calcium channel. The specific halogen substitution pattern (chlorine and fluorine) would have been optimized to enhance potency and modulate physicochemical properties like metabolic stability and cell permeability.

Piperidine-methyl-amino Linker: This linker connects the aromatic head to the core of the molecule and provides the correct spatial orientation for optimal interaction with the channel.

Table 1: Inferred Structure-Activity Relationships of Piperidine-Based T-type Calcium Channel Blockers
Compound MoietyStructural VariationImpact on Activity/Selectivity
Piperidine RingIntroduction of axial fluorine at C-3Significantly improved selectivity against hERG and L-type calcium channels.
C-4 Substituent (Aromatic Head)Halogen substitution pattern on the benzamide (B126) ringCrucial for potency; specific patterns like 3-chloro-5-fluoro enhance binding affinity.
N-1 Substituent (Side Chain)Bulky alkyl groups (e.g., tert-butyl) on the N-acetylglycine side chainLikely enhances potency through hydrophobic interactions and influences pharmacokinetic properties.

Design and Synthesis of Novel Ulixacaltamide Hydrochloride Analogues

The design and synthesis of novel analogues of ulixacaltamide would logically follow the SAR principles established during its development. The goal of synthesizing new analogues could be to further refine the pharmacological profile, for example, by improving oral bioavailability, enhancing brain penetration for CNS targets, or further increasing selectivity.

The synthesis of ulixacaltamide analogues would likely involve multi-step synthetic routes. A plausible general approach would be the convergent synthesis where the key fragments—the substituted benzamide, the 4-(aminomethyl)piperidine (B1205859) core, and the N-substituted glycine (B1666218) derivative—are prepared separately and then coupled together.

For example, novel analogues could be designed by:

Varying the substitution on the benzamide ring: Exploring different halogen combinations or introducing other electron-withdrawing or electron-donating groups to fine-tune electronic properties and binding interactions.

Modifying the linker between the piperidine and the benzamide: Altering the length or flexibility of the linker to optimize the orientation of the aromatic ring in the binding pocket.

Altering the N-1 side chain: Replacing the tert-butyl group with other bulky or conformationally restricted groups to probe the hydrophobic pocket. The glycine unit could also be replaced with other amino acids to explore the impact of stereochemistry and side-chain functionality.

Table 2: Hypothetical Design of Ulixacaltamide Analogues and Expected Outcomes
Analogue ModificationRationaleExpected Outcome
Replacement of 3-chloro-5-fluoro with 3,5-dichloro on the benzamideInvestigate the impact of electronic and steric effects of different halogens.Potentially altered potency and selectivity profile.
Substitution of the tert-butyl group with a cyclopropyl (B3062369) or adamantyl groupExplore the size and shape of the hydrophobic binding pocket.May lead to increased potency or improved metabolic stability.
Introduction of a hydroxyl group on the piperidine ringIncrease polarity and potentially introduce new hydrogen bonding interactions.Could improve selectivity and modulate pharmacokinetic properties.

Comparative Analysis with Other T-type Calcium Channel Modulators and Related Compound Classes

A comparative analysis of the SAR of ulixacaltamide with other classes of T-type calcium channel modulators reveals both common principles and distinct features in their design.

2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives: This class of compounds has also been investigated for T-type calcium channel blocking activity. Their SAR suggests that the nature and position of substituents on the phenyl ring and the imidazopyridazine core are critical for activity. Similar to the benzamide moiety in ulixacaltamide, the substituted phenyl group in these derivatives is a key pharmacophoric element for interaction with the channel. However, the rigid, fused ring system of the imidazopyridazine core provides a different conformational constraint compared to the more flexible piperidine core of ulixacaltamide. This structural difference likely leads to distinct binding modes within the T-type calcium channel.

α-obscurine derivatives: Derivatives of the natural product α-obscurine have been explored as calcium channel modulators. The SAR of this class is complex due to the rigid, polycyclic nature of the core scaffold. Modifications at various positions of the obscurine skeleton have been shown to modulate activity at different calcium channel subtypes. In contrast to the synthetically derived and more "drug-like" structures of ulixacaltamide and the imidazopyridazines, the SAR of α-obscurine derivatives is more focused on the semi-synthetic modification of a complex natural product. The bulky and conformationally rigid nature of the α-obscurine scaffold presents a different approach to occupying the binding pocket of the T-type calcium channel compared to the more linear and flexible structure of ulixacaltamide.

Advanced Research Methodologies and Future Academic Directions

Application of Advanced Neuroimaging Techniques in Preclinical Models

While specific preclinical neuroimaging studies involving ulixacaltamide hydrochloride are not extensively detailed in publicly available literature, the application of such techniques is a critical future direction for fully characterizing its effects on the central nervous system. Advanced neuroimaging can provide non-invasive, longitudinal insights into the pharmacodynamic effects of ulixacaltamide on the Cerebello-Thalamo-Cortical (CTC) circuit, which is strongly implicated in the pathophysiology of essential tremor. neurologylive.compraxismedicines.com

Potential applications include:

Functional Magnetic Resonance Imaging (fMRI): In preclinical models of tremor, fMRI could be employed to map changes in brain activity and functional connectivity within the CTC circuit following administration of ulixacaltamide. This would allow researchers to visualize how the compound normalizes the aberrant neuronal activity correlated with tremor.

Positron Emission Tomography (PET): PET imaging, using specific radioligands, could be developed to measure the occupancy of T-type calcium channels by ulixacaltamide in real-time. This would provide invaluable data on the relationship between target engagement and therapeutic effects in the brain.

Electroencephalography (EEG): In animal models of conditions like absence seizures, for which T-type calcium channel modulation is relevant, EEG can directly measure changes in brainwave patterns. medchemexpress.compharmaceutical-technology.com This technique could quantify the reduction in seizure-associated spike-wave discharges, offering a direct biomarker of the drug's efficacy.

These neuroimaging approaches would bridge the gap between molecular action and network-level effects, providing a more holistic understanding of how ulixacaltamide restores normal neuronal function.

Integration of Omics Technologies for Comprehensive Biological Pathway Elucidation

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the broader biological impact of T-type calcium channel modulation by this compound. nih.gov By moving beyond a single target, these methodologies can uncover novel pathways and potential biomarkers associated with the compound's action.

Transcriptomics: RNA sequencing of relevant brain tissues (e.g., cerebellum, thalamus) from preclinical models treated with ulixacaltamide could reveal downstream changes in gene expression. This may identify compensatory mechanisms or previously unknown pathways affected by sustained T-type calcium channel inhibition.

Proteomics: Analyzing the proteome of affected neuronal populations can provide insight into changes in protein expression and post-translational modifications. This could help elucidate the long-term molecular adaptations in neurons resulting from ulixacaltamide exposure.

Following the central dogma, a multi-omics approach can provide a comprehensive map of the molecular cascade initiated by ulixacaltamide, from gene transcription to protein function and metabolic output. nih.gov

Development and Characterization of Novel Animal Models for Investigating Pathophysiology

Preclinical evaluation of ulixacaltamide has utilized established animal models to demonstrate its therapeutic potential. medchemexpress.com Future research will benefit from the development and characterization of more sophisticated models that more accurately recapitulate the complex pathophysiology of human neurological disorders. Ulixacaltamide has shown efficacy in a harmaline-induced tremor model in rats, which mimics the oscillatory neuronal activity seen in essential tremor. medchemexpress.com

Further development could involve:

Genetically Engineered Models: Creating models with specific mutations in genes encoding T-type calcium channel subunits (e.g., CACNA1G, CACNA1H, CACNA1I) could help dissect the specific contribution of each isoform to disease states and clarify the compound's isoform-specific effects. Ulixacaltamide is noted to be potent across all three T-type isoforms. neurologylive.com

Progressive Disease Models: For neurodegenerative conditions like Parkinson's disease, where ulixacaltamide was previously under investigation, models that exhibit progressive dopaminergic cell loss and α-synuclein pathology are crucial. pharmaceutical-technology.comnih.gov Testing ulixacaltamide in such models could clarify its potential as a non-dopaminergic motor symptom treatment.

The table below summarizes existing and potential animal models relevant to ulixacaltamide research.

Model TypeSpecific ModelPathology ModeledRelevance to Ulixacaltamide
Pharmacologically-InducedHarmaline-Induced Tremor (Rat)Action tremor via olivocerebellar pathway activationDemonstrated reduction in tremor frequency. medchemexpress.com
Inflammatory PainComplete Freund's Adjuvant (CFA) (Mouse)Thermal hyperalgesiaShown to reverse thermal hypersensitivity. medchemexpress.com
GeneticCACNA1H Knock-in/Knock-out ModelsHyperexcitability or hypoexcitability related to Cav3.2 channelsTo investigate the role of a specific T-type channel isoform in the drug's mechanism.
Toxin-Induced NeurodegenerationMPTP Model (Mouse, Primate)Parkinsonian motor symptoms and nigrostriatal degenerationTo explore potential as a non-dopaminergic therapy for motor symptoms. cofc.edu

Exploration of Additional Preclinical Therapeutic Indications Based on Mechanism of Action

The role of T-type calcium channels as "gatekeepers of neuronal firing patterns" suggests that ulixacaltamide's therapeutic potential may extend beyond movement disorders. neurologylive.com These low-voltage-gated channels are implicated in a variety of neurological and psychiatric conditions characterized by neuronal hyperexcitability. Preclinical research has already pointed toward potential applications in pain and epilepsy. medchemexpress.comspringer.compatsnap.com

Future preclinical exploration could target:

Neuropathic Pain: Given that T-type calcium channels are involved in signaling pathways in nociceptive primary afferent neurons, ulixacaltamide could be investigated in models of neuropathic pain, such as those induced by chronic constriction injury or chemotherapy. patsnap.com

Absence Seizures: The compound's mechanism is highly relevant to the thalamocortical oscillations that underpin absence seizures. pharmaceutical-technology.compatsnap.com Direct comparisons with existing anti-absence drugs in genetic models of epilepsy could further establish its profile.

Anxiety and Affective Disorders: T-type calcium channels are also expressed in brain regions involved in mood and anxiety, such as the amygdala and hippocampus. Therefore, exploring ulixacaltamide in preclinical models of anxiety or depression could uncover novel therapeutic avenues.

The table below outlines potential indications for ulixacaltamide based on its mechanism of action.

Potential IndicationRationale Based on Mechanism of ActionPreclinical Evidence/Status
Essential TremorInhibits abnormal neuronal burst firing in the Cerebello-Thalamo-Cortical circuit. neurologylive.comPrimary indication; currently in Phase 3 clinical trials. patsnap.comozmosi.com
Epilepsy (Absence Seizures)Modulates thalamocortical burst firing associated with spike-wave discharges. patsnap.comPreviously under development; demonstrated efficacy in animal models. medchemexpress.compharmaceutical-technology.com
Neuropathic & Inflammatory PainBlocks T-type calcium channels in nociceptive neurons, reducing excitability. patsnap.comDemonstrated analgesic effects in preclinical pain models. medchemexpress.comspringer.com
Parkinson's Disease (Motor Symptoms)Potential non-dopaminergic modulation of motor circuits. Previously under development. pharmaceutical-technology.com

This compound as a Tool for Chemical Biology and Neuropharmacological Research

Beyond its therapeutic potential, the high selectivity of ulixacaltamide for T-type calcium channels makes it an invaluable tool for basic neuropharmacological research. neurologylive.comneurologylive.com As a small molecule probe, it can be used to precisely dissect the physiological and pathophysiological roles of these channels in the central nervous system.

Research applications include:

Circuit Mapping: Ulixacaltamide can be used in ex vivo brain slice electrophysiology to selectively block T-type calcium channels, allowing researchers to map the contribution of these channels to synaptic plasticity, intrinsic excitability, and network oscillations in specific brain regions.

Target Validation: The compound serves as a benchmark for validating T-type calcium channels as a therapeutic target for new indications. Its well-defined mechanism allows for clear hypothesis testing in novel disease models.

Comparative Pharmacology: Ulixacaltamide's properties can be compared with other T-type calcium channel blockers, such as Z944 (an alternative name for ulixacaltamide) and ethosuximide, to understand the pharmacological nuances that differentiate their effects in various preclinical models. medchemexpress.compatsnap.com

By providing a reliable method to inhibit T-type calcium channel function, ulixacaltamide facilitates a deeper understanding of the fundamental mechanisms of neuronal communication and its dysregulation in disease.

Q & A

Q. What is the proposed mechanism of action of ulixacaltamide in essential tremor (ET)?

Ulixacaltamide is a highly selective T-type calcium channel blocker targeting the Cerebello-Thalamo-Cortical (CTC) circuit. It inhibits abnormal neuronal burst firing linked to tremor activity by modulating voltage-gated calcium channels (CaV3.1 and CaV3.2 subtypes, IC₅₀ = 50–110 nM). This mechanism addresses the pathophysiological hyperactivity in tremor circuits while avoiding off-target effects common with non-selective calcium modulators .

Q. What are the primary endpoints used to evaluate ulixacaltamide’s efficacy in Phase 2/3 trials?

The modified Activities of Daily Living 11-point scale (mADL11) serves as the primary endpoint, validated for its sensitivity to tremor-related functional impairment. Secondary endpoints include Tremor Rating Scale-Activities of Daily Living (TETRAS-ADL), Clinical Global Impression-Severity (CGI-S), and Patient Global Impression-Change (PGI-C). These measures prioritize patient-reported outcomes and clinician assessments to capture clinically meaningful improvements .

Q. How is safety and tolerability assessed in ulixacaltamide trials?

Safety is evaluated through adverse event (AE) monitoring, discontinuation rates, and dose-response relationships. In Phase 2b trials, common AEs included dizziness (14.3%), constipation (9.9%), and headache (8.8%), with no dose-dependent trends or serious AEs (SAEs) reported. Tolerability is further confirmed in open-label extensions (OLEs) showing sustained safety profiles over 14 weeks .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between primary and secondary endpoint results in ulixacaltamide trials?

In the Essential1 Phase 2b trial, the primary endpoint (mADL11) showed a numerical improvement (-3.01 vs. -1.44 points for placebo, p = 0.126) but did not reach statistical significance. However, the TETRAS-ADL secondary endpoint achieved nominal significance (p = 0.026). Methodologically, this requires analysis of effect size (Cohen’s d), confidence intervals, and anchor-based methods (e.g., PGI-C correlations) to prioritize endpoints with higher clinical relevance for Phase 3 .

Q. What statistical approaches address missing data in longitudinal ET trials?

Mixed-model repeated measures (MMRM) are employed to handle missing data, adjusting for baseline covariates (e.g., propranolol use, familial ET history). Sensitivity analyses, including modified intent-to-treat (mITT) and completers’ cohorts, ensure robustness. For example, in Essential1, 16/132 participants were excluded from mITT due to protocol deviations, preserving data integrity .

Q. How is the Minimal Significant Difference (MSD) defined for mADL11 in ET trials?

The MSD for mADL11 was empirically derived using distribution-based (0.5 SD threshold = 2.035 points) and anchor-based methods (PGI-C correlations). A ≥2-point improvement is clinically meaningful, with 60% of ulixacaltamide-treated patients achieving this threshold vs. 40% on placebo (p = 0.023). This definition informs responder analyses and trial power calculations .

Q. What innovations in trial design are implemented in the Essential3 Phase 3 program?

Essential3 uses a decentralized, hybrid model combining in-home assessments and telehealth visits to enhance participant retention. The program includes two simultaneous studies: a 12-week parallel-arm trial and a randomized withdrawal (RW) study to evaluate durability. The RW sub-study demonstrated a 47% weekly loss of efficacy in placebo-switched patients, validating rescue protocols .

Q. How do researchers control for concomitant propranolol use in ulixacaltamide trials?

Stratified randomization and subgroup analyses are used to assess propranolol’s impact. In Essential1, 55% of participants used propranolol; ulixacaltamide showed consistent efficacy regardless of concomitant use. Interaction terms in regression models confirmed no confounding, supporting its use as monotherapy or adjunct .

Q. What methodologies validate the durability of ulixacaltamide’s effect in long-term extensions?

OLE data from Essential1 revealed sustained mADL11 improvements: 64% of patients maintained ≥3-point gains at Week 14, and placebo-to-ulixacaltamide switchers achieved 69% responder rates. Slope analyses (-0.47 points/week decline in placebo vs. +0.06 points/week for ulixacaltamide) quantify durability .

Data Contradiction and Interpretation

Q. How should conflicting results between mADL11 and TETRAS-ADL be interpreted?

While mADL11 focuses on patient-centric functional outcomes, TETRAS-ADL incorporates clinician-rated tremor severity. Discordance may arise from measurement variance or sampling bias. Researchers should triangulate results with global impression scales (CGI-S/PGI-C) and pre-specified hierarchical testing procedures to prioritize endpoints .

Q. What explains the higher discontinuation rates in ulixacaltamide vs. placebo arms (12% vs. 3%)?

Discontinuations were driven by AEs (e.g., dizziness) but showed no dose dependency. Sensitivity analyses confirmed no attrition bias, as completers’ cohorts mirrored mITT results. Tolerability profiles remained favorable compared to historical ET therapies (e.g., primidone) .

Methodological Resources

  • Endpoint Validation : FDA PRO guidance for mADL11 .
  • Statistical Frameworks : MMRM for longitudinal data .
  • Trial Design : Decentralized protocols in Essential3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.